molecular formula C22H19FN6O3S B2473837 N-benzyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852154-27-9

N-benzyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2473837
CAS RN: 852154-27-9
M. Wt: 466.49
InChI Key: CTJLWUQYAITIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19FN6O3S and its molecular weight is 466.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

This chemical compound is part of a broader class of compounds synthesized for various biological activities. For instance, compounds structurally related to it have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate, with derivations leading to heterocyclic compounds showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These syntheses often involve novel methodologies, including microwave irradiation or reaction with 6-aminothiouracil, to yield compounds with targeted biological functions.

Antitumor Activity

Derivatives similar to the queried compound have been evaluated for their antitumor activities. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a pharmacophoric group structure, showed considerable anticancer activity against several cancer cell lines in vitro, highlighting the potential for these compounds in cancer treatment (Yurttaş et al., 2015).

Anti-Inflammatory Activity

Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This further suggests the therapeutic potential of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Metabolic Stability and Src Kinase Inhibition

Research into improving the metabolic stability of these compounds has led to the creation of analogs with comparable in vitro potency and in vivo efficacy. For example, studies involving the substitution of the benzothiazole ring with various heterocyclic analogs have identified compounds with minimal metabolic deacetylation, indicating a potential for increased metabolic stability (Stec et al., 2011). Additionally, derivatives have been synthesized to inhibit Src kinase, a therapeutic target for cancer treatment, demonstrating the versatility of these compounds in drug development (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c23-15-6-8-17(9-7-15)29-18(10-16-11-19(30)26-21(32)25-16)27-28-22(29)33-13-20(31)24-12-14-4-2-1-3-5-14/h1-9,11H,10,12-13H2,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJLWUQYAITIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.